molecular formula C13H12O3 B8728676 4-(Benzo[D][1,3]dioxol-5-YL)cyclohex-3-enone

4-(Benzo[D][1,3]dioxol-5-YL)cyclohex-3-enone

Cat. No. B8728676
M. Wt: 216.23 g/mol
InChI Key: JZVKXVYKMFMDMA-UHFFFAOYSA-N
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Patent
US08513229B2

Procedure details

A solution of 4-benzo[1,3]dioxol-5-yl-4-hydroxy-cyclohexanone (as prepared in the previous step, 3.5 g, 15 mmol) in THF (10 mL) was treated with 6N HCl (5 mL) overnight under argon at room temperature. The resulting solution was quenched with sufficient 1N NaOH to neutralize the reaction. The solvent was removed and the residue was partitioned between DCM and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to give a yellow oil, which was then purified by silica gel column on a CombiFlash® system using hexanes and ethyl acetate (from 10% ethyl acetate to 100% ethyl acetate) to afford the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3(O)[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1.Cl>C1COCC1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH:11]=3)=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2(CCC(CC2)=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was quenched with sufficient 1N NaOH
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column on a CombiFlash® system

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=CCC(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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